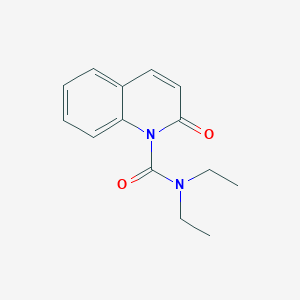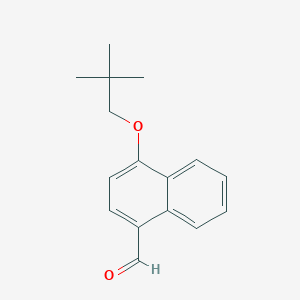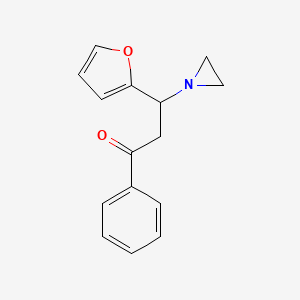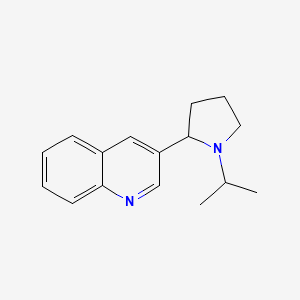
((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane is a chemical compound with the molecular formula C12H16O3Si and a molecular weight of 236.34 g/mol . This compound features a furan ring substituted with a 1,3-dioxolane group and an ethynyl group, which is further attached to a trimethylsilane group. It is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane typically involves the reaction of 5-(1,3-dioxolan-2-yl)-2-furaldehyde with trimethylsilylacetylene under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst . The reaction conditions include heating the mixture to a temperature of around 80°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The trimethylsilane group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like TBAF. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohols, alkanes, and various substituted furan compounds .
Scientific Research Applications
((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of ((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane involves its ability to undergo various chemical transformations, which allows it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes and the products formed .
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde: Similar structure but with an aldehyde group instead of an ethynyl group.
2-(1,3-Dioxolan-2-yl)furan: Lacks the ethynyl and trimethylsilane groups.
Uniqueness
((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane is unique due to the presence of both the ethynyl and trimethylsilane groups, which provide it with distinct reactivity and versatility in chemical synthesis compared to its analogs .
Properties
Molecular Formula |
C12H16O3Si |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
2-[5-(1,3-dioxolan-2-yl)furan-2-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H16O3Si/c1-16(2,3)9-6-10-4-5-11(15-10)12-13-7-8-14-12/h4-5,12H,7-8H2,1-3H3 |
InChI Key |
IDEUEIJDYPGUFQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(O1)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(4-fluorophenyl)-1H-indol-3-yl]methanamine](/img/structure/B11869588.png)


![6-Iodoimidazo[1,2-a]pyrazine](/img/structure/B11869598.png)




![N-(Imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11869641.png)


![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B11869655.png)
